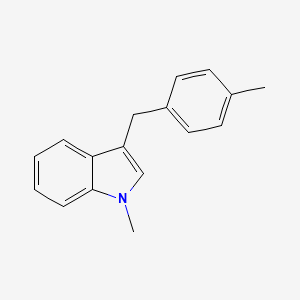

1-Methyl-3-(4-methylbenzyl)-1H-indole

Description

Contextualization of 1-Methyl-3-(4-methylbenzyl)-1H-indole within Substituted Indole (B1671886) Chemical Space

This compound is a disubstituted indole characterized by a methyl group at the N1 position and a 4-methylbenzyl group at the C3 position. This specific arrangement of substituents places it within a class of compounds that has garnered significant attention for its diverse biological activities. The indole core itself is a privileged structure in medicinal chemistry, and its functionalization at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The substitution pattern of this compound, with an alkylated nitrogen and a benzylated carbon, is a common motif in the design of novel bioactive molecules.

Foundational Principles of Indole Synthesis and Reactivity

The synthesis of the indole ring system is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. Classic methods such as the Fischer, Madelung, and Nenitzescu indole syntheses have been fundamental in accessing a wide array of substituted indoles. rsc.orgtetratek.com.trnih.gov

The reactivity of the indole ring is characterized by a high electron density, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance, without disrupting the aromaticity of the benzene (B151609) portion of the molecule.

Significance of Specific N1- and C3-Substitutions in Indole Chemical Research

The substitution at the N1 and C3 positions of the indole ring plays a crucial role in modulating its chemical and biological properties.

N1-Substitution: Alkylation of the indole nitrogen, as seen with the methyl group in this compound, has several important implications. It removes the N-H proton, which can participate in hydrogen bonding. This modification can influence the molecule's solubility, membrane permeability, and binding interactions with biological targets. Furthermore, N-substitution can direct the regioselectivity of subsequent reactions on the indole ring. N-substituted indole derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.gov

C3-Substitution: The C3 position is the most common site for the functionalization of the indole ring due to its high reactivity towards electrophiles. The introduction of a benzyl (B1604629) group at this position, as in the title compound, creates a diarylmethane-like motif. C3-benzylated indoles are of particular interest as this structural feature is found in various biologically active compounds.

Overview of Current Research Landscape Pertaining to this compound and Analogues

While specific research focused exclusively on this compound is limited in publicly available literature, the broader class of N1-alkyl and C3-benzyl substituted indoles is an active area of investigation. Research on analogues often explores their potential as anticancer, antimicrobial, and antioxidant agents. nih.govchapman.edu Studies on similar compounds suggest that the combination of N1-methylation and C3-benzylation can lead to molecules with interesting biological profiles. The 4-methyl substituent on the benzyl group can further influence the electronic and steric properties of the molecule, potentially affecting its biological activity.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C17H17N |

| Molecular Weight | 235.33 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-methyl-3-[(4-methylphenyl)methyl]indole |

InChI |

InChI=1S/C17H17N/c1-13-7-9-14(10-8-13)11-15-12-18(2)17-6-4-3-5-16(15)17/h3-10,12H,11H2,1-2H3 |

InChI Key |

MDUSZKHODKKFJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN(C3=CC=CC=C32)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Methyl 3 4 Methylbenzyl 1h Indole and Its Structural Analogues

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular-level characteristics of indole (B1671886) systems. These methods allow for the prediction of various properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, offering a balance between accuracy and computational cost. DFT calculations are widely used to optimize the geometry of indole derivatives and to probe their electronic properties. researchgate.net For instance, studies on substituted indoles have demonstrated that DFT methods can accurately predict bond lengths and angles when compared with experimental data from X-ray crystallography. nih.gov

The electronic structure of substituted indoles is also significantly influenced by the nature and position of substituents. While a long-chain substituent on the five-membered ring may have a minor effect, even small substitutions on the six-membered ring can significantly alter the ground state electronic structure of the indole ring. chemrxiv.org For 1-Methyl-3-(4-methylbenzyl)-1H-indole, the electron-donating nature of the methyl and benzyl (B1604629) groups would be expected to influence the electron density distribution across the indole scaffold.

Table 1: Representative DFT-Calculated Bond Lengths (Å) and Angles (°) for a Substituted Indole System. (Note: This table presents typical data for a substituted indole and is for illustrative purposes. Actual values for this compound would require specific calculations.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-C2 | 1.38 |

| C2-C3 | 1.37 |

| C3-C3a | 1.45 |

| C8-N1 | 1.39 |

| C2-N1-C8 | 108.5 |

| N1-C2-C3 | 110.0 |

| C2-C3-C3a | 107.0 |

Beyond DFT, other computational methods are also applied to study indole systems. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit more computationally intensive, approach to solving the electronic Schrödinger equation. nih.gov These methods have been used to investigate the conformations and electronic states of indole derivatives, such as serotonin, revealing how interactions with the environment can lead to structural deformations of the indole skeleton. nih.govnih.gov

Semi-empirical methods, on the other hand, offer a faster, though more approximate, computational approach. wikipedia.org These methods, such as MNDO, AM1, and PM3, simplify the Hartree-Fock formalism by using parameters derived from experimental data. uni-muenchen.de While less accurate than ab initio or DFT methods, semi-empirical calculations can be valuable for studying large indole-containing systems or for performing initial conformational searches. wikipedia.orgwustl.edu

Electronic Structure Analysis

A detailed analysis of the electronic structure provides deep insights into the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The energy and distribution of these orbitals are crucial in determining a molecule's nucleophilic and electrophilic character. youtube.com

For indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. epstem.net In substituted indoles, the presence of electron-donating groups, such as the methyl and benzyl groups in this compound, would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic substitution. chemrxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indole. (Note: These values are representative and would vary for the specific compound.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.1 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. researchgate.net It provides a detailed picture of charge distribution and delocalization within a molecule. In substituted indoles, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and unfilled orbitals. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

Charge Distribution Analysis (e.g., Mulliken, Hirschfeld, Fukui indices)

The distribution of electron density within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. Computational chemistry provides several methods to partition this density among the constituent atoms, yielding partial atomic charges. Among the most common are Mulliken population analysis, Hirshfeld analysis, and the calculation of Fukui indices, which help predict sites of electrophilic and nucleophilic attack.

Mulliken Population Analysis , one of the earliest methods, assigns charges based on the linear combination of atomic orbitals (LCAO) that form the molecular orbitals. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results. For this compound, a Mulliken analysis is expected to show a negative charge concentration on the nitrogen atom (N1) of the indole ring due to its high electronegativity. The carbon atoms of the aromatic rings would exhibit varied charges, with those adjacent to the nitrogen and those bearing electron-donating groups being more electron-rich.

Fukui indices are derived from conceptual Density Functional Theory (DFT) and are used to identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of sites for electrophilic attack (where an electron is added) and nucleophilic attack (where an electron is removed). For the indole system, which is known to be electron-rich, the sites most susceptible to electrophilic attack are typically the C2 and C3 positions. However, with the C3 position substituted, the reactivity profile would shift, with calculations likely indicating other positions on the indole and benzyl rings as potential sites for chemical reactions.

A representative table of calculated atomic charges using a DFT approach for a similar substituted indole system highlights the expected charge distribution.

| Atom/Group | Expected Partial Charge (e) | Rationale |

|---|---|---|

| Indole Nitrogen (N1) | Negative | High electronegativity |

| Indole C2 | Slightly Negative | Influence of adjacent nitrogen |

| Indole C3 | Slightly Positive | Substituted, bonded to benzyl group |

| N-Methyl Group (-CH3) | Slightly Positive (on C) | Electron-donating, attached to electronegative N |

| Benzyl Ring Carbons | Variable (Negative) | Aromatic π-system |

| Benzyl C4' (with -CH3) | More Negative | Effect of electron-donating methyl group |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. By solving Newton's equations of motion for a system of atoms, MD simulations can map the potential energy surface and identify low-energy conformations and the barriers between them.

For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the C3 atom of the indole ring and the methylene (-CH2-) bridge of the benzyl group. Conformational analysis of benzyl derivatives indicates that steric repulsion often dictates the preferred orientation of the benzyl ring relative to the rest of the molecule.

An MD simulation of this molecule would track the torsional angle (dihedral angle) between the plane of the indole ring and the plane of the benzyl ring. The simulation would likely reveal several key findings:

Preferred Conformations: The system would likely settle into one or more low-energy conformations where the steric hindrance between the benzyl ring and the indole ring is minimized. Studies on related benzyl-containing compounds show a preference for conformations where the substituent is pseudo-equatorial to minimize steric clash.

Rotational Barriers: The simulation would quantify the energy barriers to rotation around the C3-CH2 bond. High energy barriers would suggest that the molecule is relatively rigid, while lower barriers would indicate greater flexibility.

Dynamic Behavior: Over the course of the simulation (typically nanoseconds to microseconds), the molecule would explore various conformations. This provides a picture of the molecule's dynamic behavior at a given temperature, including the frequency of transitions between stable conformational states.

The results of such simulations are crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of binding affinity.

Spectroscopic Data Interpretation and Computational Validation

Computational methods are indispensable for the accurate interpretation of experimental spectroscopic data. By simulating spectra from first principles, researchers can validate experimental findings, assign specific spectral features to molecular motions or electronic transitions, and predict the spectroscopic properties of novel compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic shielding tensors that determine NMR chemical shifts. Numerous studies have shown that DFT calculations using the GIAO method can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often showing excellent linear correlation with experimental data.

For this compound, a GIAO calculation would predict the chemical shifts for each unique proton and carbon atom. Based on extensive studies of 1-methylindole and the known effects of benzyl and methyl substituents, a predicted spectrum can be constructed. The N-methyl group's protons would appear as a singlet in the ¹H NMR spectrum around 3.7 ppm. The protons on the indole and benzyl rings would appear in the aromatic region (typically 6.5-7.8 ppm), with their precise shifts determined by their electronic environment. The methylene bridge protons would appear as a singlet, likely around 4.0-4.2 ppm. In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate between 100 and 140 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH3 | ~3.75 | ~32.8 |

| C3-CH2-Bn | ~4.10 | ~31.5 |

| Bn-CH3 | ~2.30 | ~21.0 |

| Indole C2-H | ~6.95 | ~128.5 |

| Indole Aromatic H's | 7.0 - 7.7 | - |

| Benzyl Aromatic H's | 7.0 - 7.2 | - |

| Indole Aromatic C's | - | 109 - 137 |

| Benzyl Aromatic C's | - | 128 - 138 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are highly effective at predicting these vibrational frequencies. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, applying a scaling factor results in excellent agreement. The potential energy distribution (PED) analysis from these calculations allows for the unambiguous assignment of spectral bands to specific vibrational modes (e.g., stretching, bending, or torsion).

A computational analysis of this compound would yield a set of vibrational modes. Key expected frequencies, based on data from 1-methylindole and substituted benzenes, are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methyl/Methylene) | 3000 - 2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, FT-Raman |

| CH2 Scissoring | ~1465 | FT-IR |

| CH3 Bending | ~1450, ~1375 | FT-IR |

| Indole Ring Breathing | ~740 | FT-IR (Strong), FT-Raman |

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. Time-dependent density functional theory (TD-DFT) is the standard computational method for predicting UV-Vis spectra, calculating the energies of electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The parent chromophore, indole, exhibits strong absorption bands in the UV region. Computational studies on indole derivatives show that substitution on the indole ring leads to shifts in the absorption maxima. The introduction of the N-methyl and 3-(4-methylbenzyl) groups, both of which are electron-donating and extend the conjugated π-system, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole. This shift is due to a decrease in the HOMO-LUMO energy gap. The primary electronic transitions responsible for the absorption are π → π* transitions within the aromatic system.

Based on TD-DFT calculations for 1-methylindole and related systems, the main absorption bands for this compound are predicted to occur in the 220-300 nm range.

Substituent Effects on Electronic Properties and Reactivity Profiles of Indole Systems

The electronic properties and chemical reactivity of the indole ring are highly sensitive to the nature and position of its substituents. Both the N-methyl and the 3-(4-methylbenzyl) groups in the target molecule are considered electron-donating. These groups influence the indole system in several key ways:

Electron Density: Electron-donating groups increase the electron density of the aromatic π-system, particularly at the ortho and para positions relative to the point of attachment. This enhanced electron density makes the indole ring more nucleophilic and thus more reactive towards electrophiles.

HOMO-LUMO Gap: Substituents that donate electron density typically raise the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO energy gap. A smaller energy gap corresponds to a lower excitation energy, which is observed as a bathochromic shift in the UV-Vis spectrum. It also implies higher chemical reactivity.

Reactivity and Regioselectivity: The indole ring is inherently reactive toward electrophiles, with the C3 position being the most nucleophilic. In this compound, the C3 position is blocked. The presence of the electron-donating N-methyl group further activates the ring. Computational studies, such as the analysis of Fukui indices or molecular electrostatic potential (MEP) maps, would predict that electrophilic attack is most likely to occur at the C2 position or at positions on the six-membered ring of the indole nucleus. The benzyl group at C3 can also introduce steric hindrance, directing incoming reagents away from its vicinity.

Computational Insights into Reaction Mechanisms and Pathways for Indole Functionalization

The functionalization of the indole scaffold is a cornerstone of synthetic organic chemistry, providing access to a vast array of biologically active molecules and functional materials. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions. scispace.comrsc.org By modeling the potential energy surfaces, transition states, and intermediate species, theoretical studies provide invaluable insights into the reactivity, regioselectivity, and catalytic cycles of indole functionalization. These computational investigations are crucial for understanding and predicting the outcomes of known reactions and for the rational design of new synthetic methodologies. scispace.comumich.edu

The indole ring is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and thus prone to electrophilic attack. researchgate.net For a molecule such as this compound, the presence of the N-methyl group and the C3-benzyl substituent significantly influences its reactivity. The N-methyl group enhances the electron-donating nature of the indole core, further activating it towards electrophilic substitution. However, the existing substitution at the C3 position blocks the most common site of electrophilic attack. Consequently, functionalization must occur at other positions, such as C2, or through different reaction pathways, like C-H activation on the benzene (B151609) ring or the benzyl group.

Electrophilic Substitution Pathways

Computational studies have extensively mapped the mechanism of electrophilic substitution on the indole nucleus. The reaction typically proceeds through a two-step mechanism involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). The initial attack of an electrophile at the C3 position is generally favored due to the superior stabilization of the positive charge in the resulting intermediate. However, in 3-substituted indoles like this compound, electrophilic attack is sterically hindered at C3, and the reaction is directed to the C2 position. DFT calculations can quantify the activation barriers for attack at different positions, confirming the preferential site of reaction.

For instance, theoretical analyses of the electrophilic bromination of substituted indoles have shown that the relative energies of the transition states leading to the different arenium ions determine the regioselectivity of the reaction. mdpi.com The distribution of the positive charge in the intermediate, as calculated by methods like Natural Bond Orbital (NBO) analysis, can further explain the observed product distribution. mdpi.com

Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a prominent strategy for the direct introduction of new bonds at otherwise unreactive C-H sites, offering a more atom-economical approach compared to traditional methods. umich.eduprinceton.edu Computational studies have been instrumental in unraveling the complex mechanisms of these catalytic cycles, which often involve multiple steps such as C-H activation, migratory insertion, and reductive elimination.

For this compound, C-H functionalization could occur at the C2 position of the indole ring, or on the phenyl ring of the benzyl group. DFT calculations can help predict the most likely site of activation by comparing the energy barriers for each potential pathway. The mechanism of C-H activation itself can vary, with possibilities including concerted metalation-deprotonation (CMD), oxidative addition, and sigma-bond metathesis. scispace.comnih.gov

Computational studies on rhodium(I)-catalyzed C-H activation of N-heterocycles have suggested that the reaction can be initiated by the coordination of the heterocycle to the metal center, followed by a rate-limiting intramolecular oxidative addition of the C-H bond to the metal. nih.gov The calculated energy profiles for such reactions can provide detailed information about the geometry of the transition states and the electronic effects of substituents on the reaction rate.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the C-H activation of a simplified analogue, 1,3-dimethylindole, which can serve as a model for understanding the reactivity of this compound.

| Reaction Pathway | C-H Activation Site | Calculated Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Rh(I)-catalyzed CMD | Indole C2 | 18.5 | -5.2 |

| Rh(I)-catalyzed CMD | Indole C4 | 25.1 | 2.3 |

| Rh(I)-catalyzed CMD | Indole C7 | 22.8 | 1.1 |

| Pd(II)-catalyzed CMD | Indole C2 | 21.3 | -3.8 |

This is a hypothetical table for illustrative purposes and the values are not from a specific published study on this compound.

Cycloaddition Reactions

Indole and its derivatives can also participate in cycloaddition reactions to construct more complex heterocyclic systems. Metal-catalyzed cycloadditions of indolyl-allenes, for example, have been investigated using DFT to understand the reaction mechanism, stereoselectivity, and regioselectivity. acs.org These studies have revealed that the nature of the metal catalyst and its ligands can significantly influence the reaction pathway, leading to different products. acs.org

For this compound, while the C3 position is blocked, the C2-N1 bond or the benzene ring could potentially act as a dienophile or diene component in certain cycloaddition reactions. Computational modeling can be employed to explore the feasibility of such transformations by calculating the activation energies and thermodynamic stabilities of the resulting cycloadducts.

Reactivity and Derivatization Chemistry of 1 Methyl 3 4 Methylbenzyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactivity of N-Methyl Indoles at C3 and Other Positions

The indole (B1671886) ring is an electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.netnih.gov The high reactivity is a consequence of the nitrogen atom's lone pair of electrons participating in the π-system, which increases the electron density of the ring. quora.com In N-methyl indoles, the most nucleophilic position is C3, making it the primary site for electrophilic attack. researchgate.netquora.comnih.gov

In the case of 1-Methyl-3-(4-methylbenzyl)-1H-indole, the C3 position is already occupied. This steric hindrance and lack of a reactive C-H bond at C3 redirects subsequent electrophilic substitutions to other positions on the indole nucleus. The next most favored position for electrophilic attack on a 3-substituted indole is typically the C2 position. researchgate.net For instance, halogenation of indoles with a non-hydrogen substituent at C3 generally occurs at the C2 position. researchgate.net

If both the C2 and C3 positions are blocked, electrophilic substitution can be directed to the benzene (B151609) portion of the indole ring, often at the C5 or C7 position, depending on the reaction conditions and the directing effects of existing substituents. nih.gov Some reactions, like azo coupling on 3-alkylindoles, have been shown to proceed via an initial attack at the C3 position, followed by a rearrangement that leads to a 2,3-disubstituted product. rsc.org

| Reaction Type | Reagent/Conditions | Preferred Position on 3-Substituted Indole | Resulting Structure |

| Halogenation | N-Bromosuccinimide (NBS) | C2 | 2-Bromo-3-substituted indole |

| Nitration | HNO₃/H₂SO₄ | C2 or Benzene Ring (e.g., C5) | 2-Nitro- or 5-Nitro-3-substituted indole |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | C2 | 2-Acyl-3-substituted indole |

| Azo Coupling | ArN₂⁺ | C3 (initial attack), then rearrangement to C2 | 2-Arylazo-3-substituted indole |

| C-H Functionalization | Chiral Rhodium Complexes | C7 | C7-arylated indole |

Nucleophilic Reactivity and C-Metallation of Indole Derivatives

While the indole ring is primarily known for its electrophilic reactivity, its nucleophilic character can be harnessed through deprotonation (metallation). In N-methylated indoles like this compound, the acidic N-H proton is absent. However, the C2-proton is the most acidic of the C-H protons on the indole ring and can be abstracted by a strong organometallic base, such as n-butyllithium. researchgate.netacs.org This C-metallation process generates a highly reactive 2-lithio-1-methyl-3-(4-methylbenzyl)-1H-indole intermediate.

This organolithium species is a potent C2-nucleophile that can react with a wide array of electrophiles, enabling the introduction of various functional groups at the C2 position. This two-step sequence of C2-lithiation followed by electrophilic quench is a cornerstone strategy for the synthesis of 2,3-disubstituted N-methylindoles. The nucleophilicity of the indole core itself has been quantitatively studied, and N-methylindole is recognized as a strong carbon nucleophile. nih.gov

| Base | Electrophile | Resulting Functional Group at C2 |

| n-Butyllithium (n-BuLi) | Iodomethane (CH₃I) | Methyl (-CH₃) |

| n-Butyllithium (n-BuLi) | Carbon dioxide (CO₂), then H₃O⁺ | Carboxylic acid (-COOH) |

| n-Butyllithium (n-BuLi) | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| n-Butyllithium (n-BuLi) | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

Catalytic Transformations Involving the Indole Core and its Substituents

The indole scaffold is a versatile platform for a multitude of catalytic transformations, enabling the efficient construction of complex molecular architectures. unimi.itscilit.com Transition metals, particularly palladium, play a significant role in the functionalization of indoles. mdpi.com For a C3-substituted indole like this compound, further catalytic C3-benzylation can occur under palladium catalysis to yield a 3,3-dibenzyl indolenine product. nih.gov

Palladium-catalyzed C-H activation is another powerful tool. For instance, the C-H bond at the C3-position of indole carboxylic acids can be activated to react with benzyl (B1604629) alcohols, forming bis(indolyl)methanes. mdpi.com While the target compound lacks a directing carboxylic acid group, related C-H functionalizations at other positions, such as C2 or C7, are prevalent in modern organic synthesis.

Beyond palladium, other catalytic systems are also effective. Gold catalysts can promote cycloaddition reactions involving vinylindoles, unimi.it while simple molecular iodine has been shown to be an effective catalyst for the C3-benzylation of indoles using benzylic alcohols as green alkylating agents. nih.gov Heterogeneous catalysts, such as manganese ferrite (MnFe₂O₄) nanoparticles, have also been developed for C3-alkylation reactions. researchgate.net

| Catalyst System | Transformation | Substrate Type | Product Type |

| Pd(OAc)₂ / Ligand | C3-Benzylation | 3-Substituted Indole | 3,3-Dibenzyl Indolenine |

| Pd(dppf)Cl₂ | Indole Synthesis (Annulation) | α-Aminonitriles | N-Alkyl Substituted Indoles |

| [Ir(cod)Cl]₂ / Ligand | Asymmetric [4+3] Cycloaddition | 4-Indolyl Allylic Alcohols | Azepino[3,4,5-cd]indoles |

| Au(I) or Au(III) Complexes | Cycloadditions / Cascade Reactions | Vinylindoles | Polycyclic Indole Derivatives |

| Molecular Iodine (I₂) | C3-Benzylation | Indoles + Benzyl Alcohols | 3-Benzylindoles |

| MnFe₂O₄ Nanoparticles | C3-Alkylation | Indoles + Benzyl Alcohols | 3-Alkylindoles |

Cyclization and Annulation Reactions of Indole Intermediates for Polycyclic Systems

Indole derivatives are pivotal intermediates in the synthesis of complex, fused polycyclic systems, which are common motifs in natural products and pharmaceuticals. rwth-aachen.de The indole ring in this compound can serve as a component in various cyclization and annulation strategies.

Annulation reactions, such as the Larock heteroannulation, provide a powerful method for constructing substituted indoles that can then be elaborated into more complex structures. nih.gov Other strategies involve the direct participation of the indole core in ring-forming reactions. For example, intramolecular electrophilic aromatic substitution (SEAr) can be used to construct rings fused at the 3,4- or 4,5-positions of the indole. beilstein-journals.org

Transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes is a known route to indolo[3,2-b]quinolines. nih.gov Photochemical methods, such as the dehydrogenative cyclization of 3-styryl indoles, can be employed to access benzo[a]carbazoles. acs.org Furthermore, dearomatizing cyclization reactions of N-substituted indoles are a valuable tool for accessing N-fused polycyclic indoline scaffolds. rwth-aachen.de

Functional Group Interconversions on the 4-Methylbenzyl Moiety

The 4-methylbenzyl substituent offers additional sites for chemical modification, distinct from the indole core. The primary locations for functional group interconversions are the benzylic methylene (-CH₂-) bridge and the para-methyl (-CH₃) group on the phenyl ring. khanacademy.org

The methyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can convert the methyl group into a carboxylic acid (-COOH). Alternatively, selective free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can transform the methyl group into a bromomethyl group (-CH₂Br). khanacademy.org This bromomethyl handle is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functionalities.

The benzylic methylene group is generally less reactive towards oxidation than the methyl group but can be targeted under specific conditions. The phenyl ring itself can also undergo further electrophilic aromatic substitution. The existing alkyl substituents (the methyl group and the indolylmethyl group) are ortho-, para-directing, meaning that incoming electrophiles will be directed to the positions ortho to these groups (C3' and C5' of the benzyl ring).

| Target Site | Reaction Type | Reagents | Product Functional Group |

| para-Methyl group | Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) |

| para-Methyl group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) |

| Bromomethyl group | Nucleophilic Substitution | NaCN | Cyanomethyl (-CH₂CN) |

| Bromomethyl group | Nucleophilic Substitution | NaOH | Hydroxymethyl (-CH₂OH) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) at C3'/C5' |

| Aromatic Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) at C3'/C5' |

Advanced Characterization Techniques for Structural Elucidation and Validation of 1 Methyl 3 4 Methylbenzyl 1h Indole

Single Crystal X-Ray Diffraction Analysis for Absolute Structure Determination and Conformational Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-Methyl-3-(4-methylbenzyl)-1H-indole, it is possible to generate an electron density map and, from that, a definitive model of the molecule's structure.

This analysis provides several key pieces of information:

Absolute Structure: It confirms the exact connectivity of the atoms, verifying that the synthesized molecule is indeed this compound.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds can be obtained. This data offers insights into the hybridization of atoms and potential electronic effects within the molecule.

Conformational Details: The analysis reveals the preferred orientation of the 4-methylbenzyl group relative to the indole (B1671886) ring in the solid state. This includes the torsion angles that define the spatial relationship between these two key fragments of the molecule.

Intermolecular Interactions: The crystal packing arrangement shows how individual molecules of this compound interact with each other in the solid state, revealing information about potential hydrogen bonds, van der Waals forces, or π-stacking interactions.

The crystallographic data obtained for a compound like this compound would be presented in a standardized format, as illustrated in the table below.

Table 1: Illustrative Crystallographic Data for this compound (Note: This table represents the type of data obtained from a single-crystal X-ray analysis and is for illustrative purposes.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇N |

| Formula Weight | 235.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| α (°) | 90 |

| β (°) | Value would be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value would be determined experimentally |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value would be calculated from data |

| R-factor (%) | Value indicates the quality of the fit |

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY for Spatial Relationships)

While standard one-dimensional (¹H and ¹³C) NMR provides initial structural information, advanced two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity within the indole ring and the 4-methylbenzyl group separately.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, by showing a correlation between the benzylic protons (-CH₂-) and carbons in both the indole ring (C3) and the p-tolyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a key experiment for determining the spatial proximity of atoms. It detects correlations between protons that are close to each other in space, even if they are not directly bonded or coupled. For this compound, NOESY could reveal correlations between the N-methyl protons and the H2 proton of the indole ring, or between the benzylic protons and protons on the indole ring, providing insight into the molecule's preferred conformation in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC/NOESY Correlations for this compound (Note: Chemical shifts (δ) are illustrative and may vary based on solvent and experimental conditions.)

| Position | Atom Type | Expected δ (ppm) | Key HMBC Correlations (with...) | Key NOESY Correlations (with...) |

|---|---|---|---|---|

| 1-CH₃ | ¹H | ~3.7 | C2, C7a | H2 |

| 2 | ¹H | ~7.1 | C3, C3a, C7a, 1-CH₃ | 1-CH₃, Benzyl-CH₂ |

| Benzyl-CH₂ | ¹H | ~4.1 | C2, C3, C3a, C1' | H2, H4, H2'/H6' |

| 4'-CH₃ | ¹H | ~2.3 | C3', C4', C5' | H3'/H5' |

| 4, 5, 6, 7 | ¹H | ~7.1-7.6 | Various indole carbons | Adjacent indole protons |

| 2', 6' | ¹H | ~7.1 | C4', Benzyl-CH₂ | Benzyl-CH₂, H3'/H5' |

| 3', 5' | ¹H | ~7.0 | C1', C4'-CH₃ | H2'/H6', 4'-CH₃ |

| 3 | ¹³C | ~112 | Benzyl-CH₂, H2, H4 | - |

| 1' | ¹³C | ~137 | Benzyl-CH₂, H2'/H6' | - |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₇H₁₇N), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this technique, the molecular ion ([M+H]⁺) is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structure and the relative strengths of its chemical bonds. For example, a common fragmentation pathway would be the loss of the p-methylbenzyl group, leading to a characteristic fragment ion.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N |

| Calculated Exact Mass | 235.1361 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 236.1434 |

| Measured m/z | Value would be determined experimentally |

| Mass Error (ppm) | Value would be calculated from data |

| Major Fragment Ions (m/z) | e.g., [M - C₈H₉]⁺ (loss of methylbenzyl) |

Potential Research Directions and Future Outlook for 1 Methyl 3 4 Methylbenzyl 1h Indole and Its Chemical Class

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of indole (B1671886) derivatives is continually evolving, with a strong emphasis on developing catalytic systems that are not only efficient but also environmentally benign. Future research will likely focus on moving beyond traditional methods, which can require harsh conditions, towards more sustainable alternatives.

One promising direction is the advancement of transition-metal catalysis . Metals like palladium, copper, rhodium, and gold have demonstrated significant versatility in catalyzing the formation of the indole ring and its subsequent derivatization. rsc.orgrsc.org Palladium-catalyzed methods, for instance, are favored for their mild reaction conditions and tolerance of a wide range of functional groups, making them suitable for constructing complex indole structures. nih.gov Future work could involve designing novel ligands to enhance the activity and selectivity of these metal catalysts, potentially enabling the synthesis of complex indoles like 1-Methyl-3-(4-methylbenzyl)-1H-indole in fewer steps and with higher yields.

Green and sustainable methodologies represent another critical research frontier. This includes the use of magnetic nanoparticles as recyclable catalysts, which simplifies product purification and reduces waste. nih.gov Multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, are also gaining traction for their high atom economy. rsc.orgnih.gov Research into novel, chromatography-free methods and the use of eco-friendly solvents like propylene (B89431) carbonate or water will be crucial for developing truly sustainable synthetic routes to indole derivatives. nih.govresearchgate.net Furthermore, iodine-catalyzed reactions, which proceed under metal- and base-free conditions, offer a greener alternative for specific transformations like the C-3 benzylation of indoles. nih.gov

The development of biocatalysis , using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to indole synthesis. rsc.org Exploring enzymes for the stereoselective synthesis of indole derivatives is a particularly exciting avenue for producing chiral compounds of pharmaceutical interest. rsc.org

| Catalyst Type | Key Advantages | Potential Application for this compound |

| Transition Metals (Pd, Cu, Rh) | High efficiency, broad functional group tolerance, mild conditions. rsc.orgnih.gov | Direct C-H benzylation of 1-methylindole; Cross-coupling reactions. |

| Magnetic Nanoparticles | Recyclable, eco-friendly, efficient for indole derivative synthesis. nih.gov | Sustainable synthesis protocols with easy catalyst separation. |

| Molecular Iodine | Metal-free, ligand-free, mild conditions for C-3 benzylation. nih.gov | A greener final step for introducing the 4-methylbenzyl group. |

| Biocatalysts (Enzymes) | High stereoselectivity, environmentally benign. rsc.org | Enantioselective synthesis of chiral analogs. |

Exploration of Alternative Reactivity Modes and Regioselective Functionalization Strategies

While the C-3 position of the indole ring is highly nucleophilic and thus the most common site for functionalization, significant opportunities lie in exploring alternative reactivity and functionalizing other positions on the indole scaffold. researchgate.net

A major challenge and a key area for future research is the regioselective C–H functionalization of the benzene (B151609) portion (C4–C7 positions) of the indole ring. rsc.orgresearchgate.net Directing-group strategies, where a functional group is temporarily installed to guide a metal catalyst to a specific C-H bond, have emerged as a powerful tool to achieve site-selectivity at these less reactive positions. rsc.orgresearchgate.net Developing new directing groups and compatible transition-metal catalysts will enable the synthesis of novel substituted indoles that are otherwise difficult to access. rsc.org This could lead to derivatives of this compound with substituents on the carbocyclic ring, potentially modulating their biological or material properties.

Beyond simple substitution, exploring alternative reactivity modes such as cycloaddition reactions can lead to the construction of complex, fused-ring systems. The C2–C3 double bond of the indole nucleus can participate in various cycloadditions, including [4+3], [3+2], [4+2], and [2+2] reactions, providing access to functionality-rich frameworks like cyclohepta[b]indoles and cyclobutane-fused indolines. rsc.orgnih.govnih.govrsc.org These dearomatization reactions transform the planar indole into a three-dimensional structure, which is of great interest in drug discovery.

Another avenue involves the generation of reactive intermediates , such as alkylideneindolenines. beilstein-journals.org These intermediates can be formed from 3-substituted indoles and subsequently react with a wide array of nucleophiles, offering a versatile strategy for further diversification at the C-3 position. beilstein-journals.orgmdpi.com For a molecule like this compound, this could involve transformations of the benzyl (B1604629) group to create even more complex structures.

Finally, electrochemical oxidation represents a modern approach to alter the reactivity of the indole ring. For example, 3-substituted indoles can be electrochemically oxidized to the corresponding 2-oxindoles, providing an alternative to traditional chemical oxidants. researchgate.netmdpi.com

| Functionalization Strategy | Target Position(s) | Potential Outcome for Indole Class |

| Directed C-H Activation | C4, C5, C6, C7. rsc.orgresearchgate.net | Novel substitution patterns on the benzene ring. |

| Cycloaddition Reactions | C2-C3 bond. rsc.orgnih.govnih.govrsc.org | Access to complex, 3D fused-ring systems. |

| Reactive Intermediates | C3 side-chain. beilstein-journals.orgmdpi.com | Further diversification of the C3-substituent. |

| Electrochemical Oxidation | C2 position. researchgate.netmdpi.com | Synthesis of 2-oxindole derivatives. |

Advanced Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For the this compound chemical class, advanced computational modeling offers significant opportunities to accelerate discovery and design.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving indoles in detail. nih.govrsc.org For example, DFT studies can elucidate the intricate pathways of transition-metal-catalyzed C-H functionalization, helping to rationalize observed regioselectivity and to design more efficient catalysts. nih.govrsc.org By modeling the transition states and intermediates, researchers can gain insights into the factors controlling the reaction, such as the role of substituents on the indole ring or the carbene precursor in rhodium-catalyzed reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are powerful for predicting the biological activity of new indole derivatives. researchgate.netbeilstein-journals.org By building mathematical models that correlate the structural features of a series of compounds with their measured biological activity, QSAR can guide the design of new molecules with enhanced potency. researchgate.netbeilstein-journals.org This in silico approach can prioritize which derivatives of this compound to synthesize, saving time and resources in the drug discovery process. rsc.org

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of indole derivatives and their interactions with biological targets, such as enzymes or receptors. rsc.orgnih.gov MD simulations can reveal how a ligand binds within a protein's active site and can help to understand the key interactions responsible for its biological effect. rsc.org This information is crucial for the rational design of more potent and selective drug candidates. nih.gov

These computational approaches, often used in combination, provide a powerful platform for the in silico design and screening of novel indole derivatives, guiding synthetic efforts toward molecules with desired properties. researchgate.net

Integration of Continuous Flow Chemistry and Electrochemistry for Scalable Chemical Transformations

The translation of laboratory-scale synthesis to industrial production presents challenges related to safety, scalability, and efficiency. Continuous flow chemistry and electrochemistry are modern technologies that address these challenges and offer significant potential for the manufacturing of indole derivatives.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.orgresearchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency compared to traditional batch processing. researchgate.netrsc.org Many classical indole syntheses, including the Fischer, Reissert, and Hemetsberger–Knittel reactions, have been successfully adapted to flow systems, often resulting in dramatically reduced reaction times and increased productivity. rsc.orgbeilstein-journals.org For a compound like this compound, a multi-step flow synthesis could be envisioned, allowing for the rapid and efficient production of the target molecule and its analogs without the need to isolate intermediates. nih.gov

Electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, using electricity to drive chemical reactions, thereby avoiding the need for often hazardous and wasteful chemical oxidants or reductants. digitellinc.com Electrosynthesis can be applied to both the construction of the indole nucleus and its subsequent functionalization. digitellinc.com For example, electrochemical methods have been developed for the C-H functionalization of indoles, allowing for the introduction of various substituents onto the indole ring under mild, oxidant-free conditions. rsc.orgnih.gov The combination of electrochemistry with transition-metal catalysis has also enabled novel transformations, such as the enantioselective synthesis of axially chiral indoles. nih.gov The integration of these technologies into a continuous flow setup offers a pathway for the scalable, safe, and sustainable manufacturing of indole-based compounds. researchgate.net

Investigation of Structural Modifications for Tunable Electronic and Optical Properties in Materials Science

The indole scaffold is not only a privileged structure in medicinal chemistry but also a versatile building block for functional organic materials due to its unique electronic properties. researchgate.net Future research into the structural modification of this compound and its analogs could lead to new materials with tailored electronic and optical characteristics for applications in materials science.

The optoelectronic properties of indole derivatives can be finely tuned by introducing electron-donating or electron-withdrawing groups at various positions on the indole ring. rsc.orgnih.gov This creates "push-pull" systems that can exhibit interesting properties like non-linear optical (NLO) activity or serve as fluorescent probes. rsc.orgnih.gov The nature and position of the substituent have a profound effect on the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shift. nih.govdigitellinc.com For example, substituting the indole ring with strong electron-attracting groups can lead to a significant NLO response. nih.gov By systematically modifying the structure of this compound, for instance by introducing functional groups on the benzyl ring or the indole core, a library of compounds with a wide range of optical properties could be generated.

Indole-based materials have shown significant promise in the field of organic light-emitting diodes (OLEDs) . rsc.orgresearchgate.net Fused indole structures, such as indoloindoles and indolocarbazoles, have been used to create novel host materials and emitters for OLEDs. rsc.orgresearchgate.net These materials can exhibit properties like thermally activated delayed fluorescence (TADF), which allows for highly efficient light emission. nih.gov Research into new indole-based architectures could lead to the development of more efficient and stable OLEDs for display and lighting applications. nih.gov The tautomerization of 1H-indole to 3H-indole has been explored as a strategy to create organoboron compounds with bright red emission for OLEDs. researchgate.net

Furthermore, the fluorescent properties of indole derivatives make them excellent candidates for the development of chemosensors and bioimaging agents . researchgate.netmdpi.com By incorporating specific recognition moieties, indole-based fluorophores can be designed to detect specific ions or molecules, with the binding event signaled by a change in fluorescence. digitellinc.com

| Application Area | Key Property to Tune | Strategy for Modification |

| Non-Linear Optics | Second-order polarizability (β) | Introduce strong electron-donating/withdrawing groups. nih.gov |

| OLEDs | Emission color, efficiency, stability. rsc.orgnih.gov | Create fused polycyclic aromatic systems; Donor-Acceptor structures. nih.gov |

| Fluorescent Probes | Quantum yield, Stokes shift, environmental sensitivity. rsc.orgdigitellinc.com | Substitution at various positions of the indole ring. digitellinc.com |

| Chemosensors | Selective fluorescence response. mdpi.com | Incorporate specific recognition units into the fluorescent indole core. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-3-(4-methylbenzyl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of 1-methylindole with 4-methylbenzyl halides. For example, describes a procedure using NaH as a base in DMF to facilitate benzylation. Optimization involves:

- Catalyst screening : Testing bases (e.g., KOH vs. NaH) to improve yield.

- Solvent effects : Polar aprotic solvents like DMF enhance reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Monitoring : Progress is tracked via TLC or HPLC, with purification by flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How is the purity and identity of this compound confirmed post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl and benzyl groups). For instance, the benzyl CH protons appear as a singlet near δ 4.15 ppm in CDCl .

- Mass spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 236.31) .

- Melting point analysis : Consistency with literature values ensures crystalline purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel indole derivatives?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting patterns) are addressed by:

- Variable-temperature NMR : To identify dynamic processes (e.g., rotamers) causing signal broadening.

- DFT calculations : Comparing experimental C chemical shifts with computed values to validate structural assignments.

- X-ray crystallography : Definitive structural confirmation, as seen in , where dihedral angles between indole rings resolved stereoelectronic effects .

Q. What strategies are effective for analyzing conflicting reaction yields across synthetic protocols?

- Methodological Answer : Systematic evaluation includes:

- Design of Experiments (DoE) : Statistical models (e.g., factorial design) isolate variables (e.g., solvent, catalyst loading).

- Mechanistic studies : Monitoring intermediates via in situ IR or MS to identify rate-limiting steps.

- Scale-up challenges : highlights boronate-containing indoles requiring inert atmospheres to prevent hydrolysis, impacting reproducibility .

Q. What advanced techniques elucidate the biological mechanism of this compound derivatives?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using H-labeled serotonin analogs) quantify affinity for neurological targets.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like cytochrome P450, guided by structural data from .

- Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte models to assess stability and off-target effects .

Structural and Crystallographic Analysis

Q. How is the crystal structure of this compound determined, and what insights do dihedral angles provide?

- Methodological Answer :

- Single-crystal XRD : Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles.

- Software tools : SHELXL ( ) refines structures, while ORTEP-3 ( ) visualizes thermal ellipsoids and intramolecular interactions (e.g., C–H···π contacts).

- Dihedral angles : For example, a 52.13° angle between indole rings () indicates steric hindrance, influencing π-π stacking in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.